![molecular formula C19H22O5 B14092271 (2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate](/img/structure/B14092271.png)
(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate
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Overview
Description
(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[310]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the spirocyclic core: This involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the diynoxy group: This step involves the addition of the diynoxy group to the spirocyclic core, typically through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate with 3-methylbutanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[31
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Materials Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or modulating the activity of a receptor. The pathways involved in these interactions can be studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate include other spirocyclic compounds and diynoxy derivatives. Examples include:
Spiro[cyclohexane-1,2’-oxirane]:
Diynoxybenzene: A compound with similar diynoxy functional groups, used in various chemical reactions.
Uniqueness
The uniqueness of (2-Penta-1,3-diynoxyspiro[6-oxabicyclo[310]hex-2-ene-4,6’-oxane]-3’-yl) 3-methylbutanoate lies in its combination of a spirocyclic core with diynoxy and ester functional groups
Properties
IUPAC Name |
(2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXKMRZPSXCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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